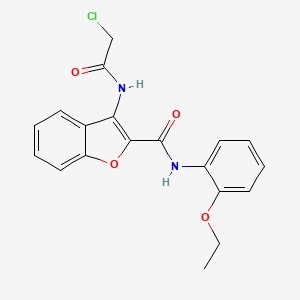

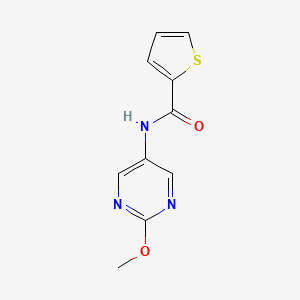

![molecular formula C21H25N7O2 B2846245 (4-(((6-环丙基嘧啶-4-基)氧基)甲基哌啶-1-基)(5,7-二甲基-[1,2,4]三唑并[1,5-a]嘧啶-2-基)甲酮 CAS No. 2319835-58-8](/img/structure/B2846245.png)

(4-(((6-环丙基嘧啶-4-基)氧基)甲基哌啶-1-基)(5,7-二甲基-[1,2,4]三唑并[1,5-a]嘧啶-2-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds involves the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times . After completion of the reaction, the mixture was quenched with aqueous HCl, and the organic layer was separated, washed with aqueous sodium hydrogen carbonate, and concentrated under reduced pressure .Molecular Structure Analysis

The structure of similar compounds was confirmed by1H and 13C NMR and mass spectra . The structure was solved by the direct method and refined by least-squares technique in the full matrix anisotropic approximation using the Bruker SHELXTL software package 23H atom positions were calculated geometrically and were refined according to the riding model . Chemical Reactions Analysis

The optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .Physical and Chemical Properties Analysis

The compound is likely to be a white to light-yellow powder or crystals . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability would require further experimental analysis.科学研究应用

合成与化学性质

开发了一种单锅偶极环加成反应/Cope消除序列来获得新型 P2X7 拮抗剂,展示了复杂杂环化合物在药物化学中的合成效用。这些化合物,包括指定的分子,由于稳健的受体占据和在临床前物种中的良好耐受性,已显示出在治疗情绪障碍的临床试验中取得进展的潜力 (Chrovian 等,2018)。

抗菌和抗炎应用

由柠檬酸合成的新型嘧啶酮和恶嗪酮衍生物与噻吩环融合,表现出显着的抗菌活性。这些化合物使用创新的化学反应开发,为针对细菌和真菌感染的治疗应用提供了有希望的途径 (Hossan 等,2012)。类似地,以柠檬酸为起始原料合成的吡啶、嘧啶酮和恶嗪酮作为抗炎剂显示出有希望的结果,可能与泼尼松® 相媲美 (Amr 等,2007)。

镇痛和抗帕金森潜力

源自 2-氯-6-乙氧基-4-乙酰基吡啶的化合物表现出显着的镇痛和抗帕金森活性。这些发现表明了为疼痛管理和帕金森病开发新的治疗方案的潜力,突出了此类复杂分子的多功能性和治疗前景 (Amr、Maigali、& Abdulla,2008)。

作用机制

The compound is likely to be an inhibitor of Protein Kinase B (PKB or Akt), which is an important component of intracellular signaling pathways regulating growth and survival . Signaling through PKB is frequently deregulated in cancer, and inhibitors of PKB therefore have potential as antitumor agents .

属性

IUPAC Name |

[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N7O2/c1-13-9-14(2)28-21(24-13)25-19(26-28)20(29)27-7-5-15(6-8-27)11-30-18-10-17(16-3-4-16)22-12-23-18/h9-10,12,15-16H,3-8,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPQOBNSKCYJFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NC(=NN12)C(=O)N3CCC(CC3)COC4=NC=NC(=C4)C5CC5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

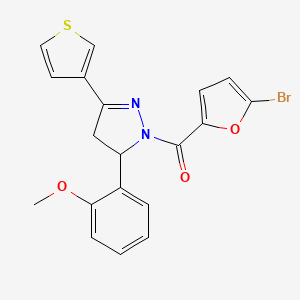

![Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2846162.png)

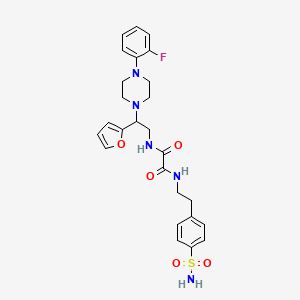

![(E)-2-amino-N-hexyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2846164.png)

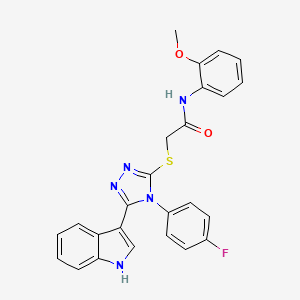

![2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2846167.png)

![1-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2846172.png)

![N-{4-[(3-propoxyquinoxalin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2846178.png)

![Methyl 3-{[2-(methylsulfanyl)-4-quinazolinyl]sulfanyl}phenyl ether](/img/structure/B2846179.png)